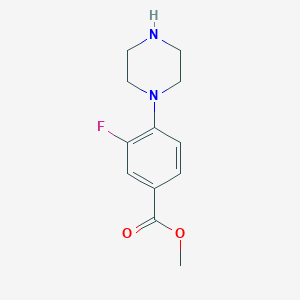

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

Description

Contemporary Significance of Fluorinated Aryl and Benzoate (B1203000) Ester Moieties in Chemical Biology

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and chemical biology. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and biological properties of a compound. The presence of a fluorine atom on an aryl ring, as seen in the fluorobenzoate portion of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can in turn affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Benzoate esters, on the other hand, are common structural units in a wide array of natural products and synthetic compounds. They can serve as key intermediates in organic synthesis and are often employed as protecting groups or as a core structure for the elaboration of more complex molecules. The ester functionality can also play a role in the biological activity of a compound, for instance, by participating in hydrogen bonding or by being susceptible to hydrolysis by esterases, which can be a mechanism for prodrug activation.

Multifaceted Roles of Piperazine (B1678402) Ring Systems in Heterocyclic Chemistry and Molecular Design

The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions is a versatile building block for several reasons. The nitrogen atoms can be readily functionalized, allowing for the introduction of a wide variety of substituents to explore the chemical space around the core structure.

Furthermore, the piperazine ring can significantly impact a molecule's pharmacokinetic properties. Its basic nature can improve aqueous solubility and allow for the formation of pharmaceutically acceptable salts. The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and antifungal agents.

Position of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate within Modern Chemical Research Paradigms

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is primarily recognized as a valuable synthetic intermediate. Its chemical structure is designed for further elaboration, making it a key component in the multi-step synthesis of more complex target molecules. The strategic placement of the fluorine atom, the piperazine ring, and the methyl ester group provides multiple reactive sites for subsequent chemical transformations.

A notable application of this compound is in the synthesis of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors. chemspider.com PARP1 is a key enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain types of cancer. In a patented synthetic route, Methyl 3-fluoro-4-(piperazin-1-yl)benzoate serves as a precursor to a more complex molecule designed to selectively inhibit PARP1. chemspider.com

The synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate itself has been described in the literature. A common method involves the nucleophilic aromatic substitution reaction between methyl 3,4-difluorobenzoate and piperazine. chemspider.com In this reaction, one of the fluorine atoms on the benzene (B151609) ring is displaced by a nitrogen atom of the piperazine ring.

While detailed public research focusing solely on the properties and applications of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is limited, its role as a key building block in the synthesis of potent biological inhibitors highlights its importance in the drug discovery and development pipeline.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₂H₁₅FN₂O₂ |

| Molecular Weight | 238.26 g/mol |

| CAS Number | 234082-10-1 |

Note: Further detailed physicochemical data such as melting point, boiling point, and solubility are not widely available in public scientific literature.

Synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Reactants | Reagents and Conditions | Product |

| Methyl 3,4-difluorobenzoate, Piperazine | K₂CO₃, DMSO, 70 °C, 4h | Methyl 3-fluoro-4-(piperazin-1-yl)benzoate |

This synthetic route is based on information from patent literature. chemspider.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQVRLBVSZGEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593658 | |

| Record name | Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234082-10-1 | |

| Record name | Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Fluoro 4 Piperazin 1 Yl Benzoate

Strategic Retrosynthetic Pathways and Key Disconnections

Retrosynthetic analysis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate identifies two primary disconnections that simplify the molecule into readily available starting materials. The most logical disconnections are:

C-N Bond Disconnection: The bond between the aromatic ring and the piperazine (B1678402) nitrogen is a key disconnection. This suggests a nucleophilic aromatic substitution (SNAr) reaction, where piperazine acts as the nucleophile and a suitably activated fluorinated benzene (B151609) derivative is the electrophile. This leads back to piperazine and a precursor such as Methyl 3,4-difluorobenzoate or 3-fluoro-4-halobenzoic acid.

C-O Ester Bond Disconnection: The methyl ester group can be disconnected to reveal the corresponding carboxylic acid, 3-fluoro-4-(piperazin-1-yl)benzoic acid, and methanol (B129727). This indicates that the synthesis can proceed via esterification of the carboxylic acid as a final step.

These disconnections give rise to two primary synthetic strategies:

Route A: An SNAr reaction of piperazine with a pre-formed methyl benzoate (B1203000) derivative (e.g., Methyl 3,4-difluorobenzoate).

Route B: An SNAr reaction of piperazine with a fluorinated benzoic acid (e.g., 3,4-difluorobenzoic acid), followed by the esterification of the resulting carboxylic acid intermediate.

Synthetic Routes via Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of the synthesis for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the fluorine atom at the C-4 position of a 3-fluorobenzoate (B1230327) derivative is displaced by piperazine. The presence of an electron-withdrawing group, such as the methoxycarbonyl group, para to the leaving group activates the aromatic ring, facilitating the nucleophilic attack. nih.govnih.govbeilstein-journals.orgresearchgate.net The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. nih.gov

The general reaction is typically performed by reacting a di-substituted benzene derivative with piperazine in the presence of a base.

Solvent Systems and Catalytic Enhancements in Amination Reactions

The choice of solvent is critical in SNAr reactions. High-boiling polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly effective. These solvents facilitate the reaction by stabilizing the charged Meisenheimer intermediate.

While many SNAr reactions proceed without a catalyst, catalytic systems have been developed to enhance the reaction rate and expand the substrate scope, particularly for less activated aryl fluorides. acsgcipr.org Catalytic approaches can include:

Metal Catalysis: Ruthenium complexes have been shown to catalyze the SNAr of non-activated fluoroarenes with amines. researchgate.net This catalysis often involves the formation of a π-complex with the arene, which increases its electrophilicity. acsgcipr.org

Organic Superbases: Organic superbases, such as t-Bu-P4, can catalytically promote concerted SNAr reactions. nih.gov These catalysts function by activating both the aryl fluoride (B91410) and the nucleophile, allowing the reaction to proceed under milder conditions. nih.gov

Phase-Transfer Catalysis: In biphasic systems, phase-transfer catalysts can be employed to transport the nucleophile from an aqueous or solid phase to the organic phase containing the aryl halide.

Esterification Techniques for Benzoate Formation

As outlined in the retrosynthetic analysis, the methyl ester can be introduced either before or after the SNAr reaction. If the SNAr reaction is performed on 3-fluoro-4-halobenzoic acid, the resulting 3-fluoro-4-(piperazin-1-yl)benzoic acid must be esterified.

Direct Esterification Methods

Direct esterification involves the reaction of the carboxylic acid with methanol, typically in the presence of an acid catalyst. iajpr.com

Fischer-Speier Esterification: This is the most common method, involving refluxing the carboxylic acid with an excess of methanol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). tcu.edu The reaction is an equilibrium process, and using excess methanol helps to shift the equilibrium towards the product. tcu.edu

Heterogeneous Catalysts: Solid acid catalysts, such as zirconium/titanium oxides or specific metal-organic frameworks (MOFs) like UiO-66-NH₂, have been developed for the esterification of fluorinated aromatic carboxylic acids. rsc.orgrsc.orgmdpi.com These catalysts offer advantages in terms of easier separation and reusability. mdpi.com For example, UiO-66-NH₂ has been shown to be an effective catalyst for the methyl esterification of various fluorobenzoic acids with methanol. rsc.orgrsc.org

The presence of the basic piperazine moiety can neutralize the acid catalyst. Therefore, it is often necessary to use a stoichiometric amount of acid or to first convert the piperazine to its hydrochloride salt before proceeding with the esterification.

Transesterification and Other Derivatization Approaches

While less common for the primary synthesis of this specific molecule, other methods can be employed for benzoate formation.

Transesterification: This method involves converting one ester into another. For instance, if an ethyl ester of the acid was synthesized, it could be converted to the methyl ester by reacting it with an excess of methanol in the presence of an acid or base catalyst. researchgate.netacs.org Titanate catalysts have been shown to be effective for the transesterification of methyl benzoate with other alcohols. researchgate.netacs.org

Acid Chloride Formation: A highly effective two-step method involves first converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester. This method avoids the equilibrium limitations of direct esterification.

The following table compares different esterification approaches.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Equilibrium-limited, requires excess alcohol |

| Heterogeneous Catalysis | Methanol, Solid Acid Catalyst | Heating | Reusable catalyst, easy workup | Catalyst may be expensive or require preparation |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | 0°C to RT | High yield, irreversible | Two steps, uses corrosive reagents |

| Transesterification | Methanol, Acid/Base Catalyst | Reflux | Useful for converting existing esters | Not a primary route from the carboxylic acid |

One-Pot Synthesis and Multi-Component Reaction Approaches

The direct synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate can be efficiently accomplished through a one-pot nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable difluoro-aromatic precursor, such as Methyl 3,4-difluorobenzoate, with piperazine. The fluorine atom at the C-4 position is activated towards nucleophilic attack by the electron-withdrawing methyl ester group at the C-1 position. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrofluoric acid byproduct.

Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules like piperazine derivatives in a single step from three or more starting materials. nih.gov While a specific MCR for the direct synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is not extensively documented, related methodologies for the synthesis of N-arylpiperazines are well-established. nih.gov For instance, the Ugi four-component condensation has been utilized to create piperazine-2-carboxamides, which are versatile intermediates. thieme-connect.com Adapting such principles, a hypothetical multi-component approach for the target molecule could involve the reaction of a pre-functionalized aniline, an aldehyde, an isocyanide, and a component to form the piperazine ring in situ.

| Reaction Type | Reactants | Key Features |

| One-Pot SNAr | Methyl 3,4-difluorobenzoate, Piperazine, Base (e.g., K2CO3) | Direct, high-yielding, regioselective substitution at the C-4 position. |

| Multi-Component | (Hypothetical) 3-fluoro-4-aminobenzoic acid derivative, an aldehyde, an isocyanide, and a di-amine precursor. | Convergent synthesis, builds complexity in a single step. |

Emerging Methodologies in the Synthesis of Related Benzoate and Piperazine Conjugates

The field of synthetic organic chemistry is continually evolving, with new methodologies offering more efficient and sustainable routes to complex molecules. For the synthesis of benzoate and piperazine conjugates, several emerging strategies are noteworthy.

C-H Activation: A significant advancement in recent years is the direct functionalization of C-H bonds. mdpi.comrsc.orgnsf.gov This approach avoids the need for pre-functionalized starting materials, such as halo-aromatics. For piperazine derivatives, photoredox-catalyzed C-H arylation has been demonstrated as a powerful tool. mdpi.com In a potential application for a related synthesis, a C-H bond on the piperazine ring could be directly coupled with a fluorinated benzoic acid derivative, mediated by a suitable catalyst and light. mdpi.comencyclopedia.pub This method offers a more atom-economical and potentially greener alternative to traditional cross-coupling reactions.

Flow Chemistry: The use of continuous flow reactors is gaining traction in pharmaceutical and fine chemical synthesis. rsc.org For the synthesis of N-arylpiperazines, flow chemistry offers advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and the potential for straightforward scale-up. A flow-based SNAr reaction for the synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate could involve pumping a solution of the reactants through a heated reactor coil, allowing for precise control over reaction time and temperature, leading to higher yields and purity.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 Fluoro 4 Piperazin 1 Yl Benzoate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete connectivity and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is predicted to exhibit distinct signals corresponding to the aromatic, piperazine (B1678402), and methyl ester protons. The substitution pattern on the benzene (B151609) ring—comprising a fluorine atom, a piperazine ring, and a methyl ester group—dictates the chemical shifts and coupling patterns of the aromatic protons.

The aromatic region is expected to show complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The protons on the piperazine ring typically appear as two distinct multiplets, corresponding to the protons adjacent to the benzene ring and those adjacent to the N-H group. mdpi.com In some cases, these signals may be broad due to conformational exchange. beilstein-journals.org A sharp singlet corresponding to the three protons of the methyl ester group is anticipated in the upfield region of the spectrum.

For comparison, the spectroscopic data for the analog 1-(4-nitrobenzoyl)piperazine (B1268174) shows the piperazine protons as broad signals at approximately 2.81-3.77 ppm, demonstrating the typical chemical shift range for this moiety. beilstein-journals.org

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ar-H | ~6.9 - 7.8 | m (multiplet) | Complex pattern due to F-H and H-H coupling. |

| -OCH₃ | ~3.8 - 3.9 | s (singlet) | Characteristic signal for methyl ester. |

| Piperazine-H (4H) | ~3.1 - 3.3 | t (triplet) or m | Protons adjacent to the aromatic ring (N-Ar). |

| Piperazine-H (4H) | ~2.9 - 3.1 | t (triplet) or m | Protons adjacent to the N-H group. |

| N-H | ~1.7 - 2.5 | br s (broad singlet) | Chemical shift can be variable and may exchange with D₂O. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, signals are expected for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the aromatic carbons, and the piperazine carbons. The aromatic carbon signals are split due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The carbon directly bonded to the fluorine will exhibit a large coupling constant (¹JCF), while carbons two or three bonds away will show smaller couplings (²JCF, ³JCF).

The ¹³C NMR data for the analog 1-(4-nitrobenzoyl)piperazine shows the four piperazine carbons in the range of 43.5-49.0 ppm and the carbonyl carbon at 163.1 ppm, providing a reference for assigning the spectrum of the target compound. beilstein-journals.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| C=O (Ester) | ~165 | Small or none |

| Ar-C-F | ~155 - 160 | Large ¹JCF |

| Ar-C (substituted) | ~120 - 150 | ²JCF, ³JCF |

| Ar-C-H | ~115 - 130 | ²JCF, ³JCF |

| -OCH₃ | ~52 | None |

| Piperazine-C (N-Ar) | ~50 | Small or none |

| Piperazine-C (N-H) | ~45 | None |

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. A single signal is expected for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, with its chemical shift being indicative of the electronic environment around the fluorine atom. This signal will appear as a multiplet due to coupling with the adjacent aromatic protons. Studies on related fluorobenzoyl compounds confirm the utility of ¹⁹F NMR in structural characterization. beilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, COSY would show correlations between adjacent aromatic protons and between the different sets of protons within the piperazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the aromatic and piperazine rings, as well as the methyl group.

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Aromatic protons to the carbons of the piperazine ring, confirming the attachment point.

Protons on the piperazine ring to the aromatic carbon at the point of attachment (C4).

Aromatic protons to the ester carbonyl carbon, linking the ester group to the ring.

Together, these 2D NMR techniques provide a complete and verified map of the molecular structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent band would be the strong C=O stretching vibration of the ester group. Other significant absorptions include C-O stretching for the ester, C-F stretching, N-H stretching from the piperazine, and various vibrations associated with the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (piperazine) | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch (piperazine, -OCH₃) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1710 - 1730 | Strong |

| Aromatic C=C stretch | 1500 - 1600 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-F stretch | 1000 - 1250 | Strong |

| C-N stretch | 1020 - 1250 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. While specific Raman data for the title compound are not widely reported, analysis of related structures like alkyl benzoates provides insight into the expected spectrum. osu.edu Raman spectra are particularly sensitive to symmetric vibrations and bonds involving non-polar groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Table 1: Theoretical Exact Mass Data for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate and Analogs

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | C12H15FN2O2 | 238.1118 |

| Methyl 3-fluoro-4-(4-methyl-1-piperazinyl)benzoate | C13H17FN2O2 | 252.1274 |

| Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate | C14H20N2O2 | 248.1525 |

Note: The theoretical exact masses are calculated based on the most abundant isotopes of the constituent elements.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. While specific MS/MS studies on Methyl 3-fluoro-4-(piperazin-1-yl)benzoate are not extensively documented, the fragmentation behavior can be predicted based on the known fragmentation of similar structures, such as those containing piperazine and benzoate (B1203000) moieties. nih.govwvu.edu

Upon ionization, the molecular ion [M]+• or protonated molecule [M+H]+ would likely undergo characteristic cleavages. Key fragmentation pathways would be expected to involve the piperazine ring and the ester group. Common fragmentation patterns for compounds containing a piperazine ring often involve the cleavage of the C-N bonds within the ring, leading to the formation of characteristic fragment ions. The ester group can undergo cleavage to lose the methoxy group (-OCH3) or the entire methyl ester group (-COOCH3). The presence of the fluorine atom on the benzene ring would also influence the fragmentation pattern, potentially leading to the loss of a fluorine radical or HF.

Table 2: Plausible Mass Spectrometry Fragmentation for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 239.1196 ([M+H]+) | 208.0985 | CH3O• (Methanol) |

| 239.1196 ([M+H]+) | 180.0671 | •COOCH3 (Carbomethoxy radical) |

| 239.1196 ([M+H]+) | 153.0766 | C4H9N2 (Piperazine fragment) |

| 239.1196 ([M+H]+) | 136.0454 | C5H9N2O (Fragment from piperazine and ester) |

| 239.1196 ([M+H]+) | 123.0348 | C6H4FO (Fluorobenzoyl fragment) |

Note: The m/z values are theoretical and based on predicted fragmentation pathways.

X-ray Single-Crystal Diffraction Analysis

X-ray single-crystal diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

In analogous structures, the conformation is largely determined by the torsion angles around the bonds connecting the piperazine ring to the substituted benzene ring. nih.gov For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, the piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring. The dihedral angle between the plane of the benzene ring and the mean plane of the piperazine ring will be a key geometrical parameter. In the crystal structure of 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, the piperazine ring also adopts a chair conformation. researchgate.net

Table 3: Expected Geometrical Parameters for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate based on Analogs

| Parameter | Expected Value/Range |

| Piperazine Ring Conformation | Chair |

| Dihedral Angle (Benzene Ring - Piperazine Ring) | 40-80° |

| C-N Bond Lengths (Piperazine) | 1.45 - 1.49 Å |

| C-C Bond Lengths (Benzene Ring) | 1.37 - 1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length (Ester) | ~1.20 Å |

Note: These values are based on data from similar reported crystal structures.

The supramolecular architecture of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate in the solid state will be governed by a variety of intermolecular interactions. Based on the crystal structures of related piperazinium salts, hydrogen bonding is expected to play a dominant role. nih.goviucr.org The secondary amine (N-H) of the piperazine ring can act as a hydrogen bond donor, while the oxygen atoms of the ester carbonyl group and potentially the fluorine atom can act as hydrogen bond acceptors.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior (excluding specific melting points)

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of pharmaceutical compounds by evaluating their stability and phase behavior as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly instrumental in providing insights into the thermal events that Methyl 3-fluoro-4-(piperazin-1-yl)benzoate and its analogs undergo upon heating. This section delves into the application of these techniques to understand the phase transitions and thermal stability of these compounds, exclusive of specific melting point data.

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as phase transitions, crystallization, and degradation. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate and its analogs, DSC scans can reveal complex phase behaviors. For instance, the presence of different polymorphic forms, which are distinct crystalline structures of the same compound, can be identified by multiple endothermic or exothermic events prior to melting or decomposition. In a study on benzo-1,2-thiazine long-chain aryl-piperazine derivatives, a related class of compounds, DSC scans showed more than one endothermic effect, suggesting the possibility of dynamic proton transfer between tautomeric forms in the crystalline state. researchgate.net

The thermal profile of these compounds is also influenced by the nature and position of substituents on the aromatic ring. While specific data for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is not extensively available, studies on other substituted aromatic compounds have shown that structural modifications can lead to significant shifts in thermal events. mdpi.com For example, the introduction of different functional groups can alter intermolecular interactions and crystal lattice packing, thereby affecting the temperatures at which phase transitions occur. mdpi.com

Thermogravimetric Analysis provides complementary information by measuring the change in mass of a sample as it is heated. This is crucial for determining the thermal stability and decomposition profile of a compound. A typical TGA curve for a stable organic molecule like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate would be expected to show a stable baseline up to a certain temperature, followed by one or more mass loss steps corresponding to its decomposition. The onset temperature of decomposition is a key indicator of the compound's thermal stability. Studies on various organic materials show that decomposition can occur in single or multiple, well-defined steps. researchgate.net

The data presented in the tables below are illustrative of the type of information that can be obtained from DSC and TGA analyses for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate and a hypothetical analog, Ethyl 3-chloro-4-(piperazin-1-yl)benzoate. These hypothetical data are based on typical observations for similar classes of organic compounds and are intended to demonstrate the utility of these analytical techniques.

Table 1: Illustrative DSC Data for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm 1 | 85.2 | 92.5 | 35.8 | Solid-solid phase transition (Polymorphic transformation) |

| Endotherm 2 | 145.8 | 151.3 | 89.4 | Melting of a crystalline form |

| Exotherm 1 | 180.1 | 185.7 | -45.2 | Recrystallization into a more stable polymorph |

Table 2: Illustrative TGA Data for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Decomposition Step | Onset Temperature (°C) | Weight Loss (%) | Residue at 600°C (%) | Interpretation |

| Step 1 | 225.4 | 45.2 | 5.1 | Initial decomposition, loss of piperazine moiety |

| Step 2 | 350.1 | 49.7 | Decomposition of the benzoate core |

Table 3: Illustrative DSC Data for Analog: Ethyl 3-chloro-4-(piperazin-1-yl)benzoate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm 1 | 130.5 | 135.2 | 82.1 | Melting of the primary crystalline form |

| Endotherm 2 | 210.3 | 215.8 | 25.6 | Further thermal event prior to decomposition |

Table 4: Illustrative TGA Data for Analog: Ethyl 3-chloro-4-(piperazin-1-yl)benzoate

| Decomposition Step | Onset Temperature (°C) | Weight Loss (%) | Residue at 600°C (%) | Interpretation |

| Step 1 | 240.8 | 98.5 | 1.5 | Single-step decomposition |

Computational and Theoretical Investigations of Methyl 3 Fluoro 4 Piperazin 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels. This information is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the ground-state properties of molecules with a high degree of accuracy. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, DFT calculations can elucidate its optimized molecular geometry, electronic charge distribution, and various thermodynamic parameters.

DFT studies on related piperazine (B1678402) and aromatic compounds have demonstrated the reliability of this method in predicting molecular properties. mdpi.comdtu.dkresearchgate.netnih.govmdpi.com The calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311G**, to approximate the exchange-correlation energy. The results of such calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. Furthermore, DFT can be used to calculate a range of quantum chemical descriptors that quantify the molecule's reactivity.

Table 1: Calculated Quantum Chemical Parameters for a Representative Aromatic Piperazine Compound using DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies (e.g., in Hartrees) |

| Dipole Moment | A measure of the net molecular polarity. | ~2-5 Debye |

| Ionization Potential (I) | The energy required to remove an electron from the molecule. | ~6-8 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | ~1-2 eV |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | ~3.5-5 eV |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | ~2-3 eV |

Note: The values presented are illustrative and based on DFT calculations of structurally similar molecules. Actual values for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacs.org

For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, the HOMO is expected to be localized primarily on the electron-rich piperazine and substituted benzene (B151609) ring, particularly the nitrogen atoms of the piperazine moiety. This is due to the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing methyl benzoate (B1203000) group and the fluorinated aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Description | Typical Energy (eV) |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~4.0 to ~5.0 |

Note: These are typical energy ranges for similar organic molecules and serve as an estimation.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.orgnumberanalytics.comreadthedocs.io The map is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

In the case of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, the EPS map would likely show negative potential (red) around the oxygen atoms of the ester group and the fluorine atom, due to their high electronegativity. The nitrogen atoms of the piperazine ring would also exhibit negative potential due to their lone pairs. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the piperazine ring. This visualization helps in understanding how the molecule might interact with other molecules, such as biological receptors or other reactants. researchgate.net

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment. These methods are essential for understanding conformational flexibility and predicting binding affinities to biological targets.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, which has several rotatable bonds, a large number of conformations are possible. The piperazine ring can adopt different conformations, such as the stable chair form or the more flexible boat and twist-boat forms. Additionally, rotation around the bond connecting the piperazine ring to the benzene ring and the bonds within the methyl ester group will lead to various conformers.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. hakon-art.com By performing a systematic conformational search followed by energy minimization for each generated conformer, the most stable, low-energy conformations can be identified. These low-energy conformers are the most likely to be populated at room temperature and are therefore the most relevant for biological activity. Studies on similar phenylbenzoate structures indicate that such molecules can be quite flexible. scispace.com

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. indexcopernicus.comrsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity.

Given that many drugs containing the piperazine moiety are known to interact with various receptors and enzymes in the body, molecular docking simulations for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate could provide valuable predictions about its potential biological targets. nih.govrsc.org A typical docking study would involve docking the low-energy conformers of the molecule into the binding sites of a panel of known drug targets. The docking scores, along with an analysis of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), can help to prioritize potential targets for further experimental validation.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand Conformer | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -8.5 | TYR 320, SER 122, PHE 288 | Hydrogen bond, π-π stacking |

| 2 | -8.2 | TRP 84, ASP 121, LEU 310 | Hydrophobic, Hydrogen bond |

Note: This table is a hypothetical representation of the output from a molecular docking simulation and does not represent actual experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and stability of molecules over time. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, MD simulations can provide critical insights into its conformational flexibility, interaction with solvent molecules, and the stability of its structure in a simulated biological environment, such as an aqueous solution.

The process begins with the generation of a high-quality 3D structure of the molecule, which is then placed in a simulation box, typically filled with a chosen solvent model like TIP3P water to mimic physiological conditions. The system is neutralized by adding counter-ions. A suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement), is applied to describe the interatomic forces within the system. The simulation then proceeds by numerically solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often on the nanosecond scale. nih.gov

Analysis of the resulting trajectory provides a wealth of information. Key metrics include:

Root Mean Square Fluctuation (RMSF): This metric is used to identify the flexibility of different parts of the molecule. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, RMSF analysis would reveal the mobility of the piperazine ring, the fluoro-substituted benzene ring, and the methyl ester group.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which is crucial for understanding its solubility and interactions.

These simulations can elucidate how the piperazine ring adopts different conformations (e.g., chair, boat) and how the orientation of the substituted phenyl ring changes over time, providing a dynamic picture of the molecule's behavior that is inaccessible through static modeling alone. nih.gov

Table 1: Hypothetical Parameters for MD Simulation of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Parameter | Value/Type | Description |

| Force Field | OPLS4 | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P Water | An explicit solvent model to simulate an aqueous environment. |

| System Temperature | 310 K | Maintained using a thermostat to simulate physiological temperature. |

| System Pressure | 1.013 bar | Maintained using a barostat (NPT ensemble). |

| Simulation Duration | 100 ns | The total time over which the system's dynamics are simulated. |

| Trajectory Recording | Every 100 ps | The frequency at which the system's coordinates are saved. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focus on methodology, not specific biological results)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. The methodology, as it would be applied to a series of analogues of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, involves several key steps without focusing on specific biological outcomes.

Dataset Preparation: A dataset of structurally related compounds with experimentally determined activity values is compiled. For this compound, this would involve synthesizing or identifying analogues with variations in the substituent groups on the phenyl and piperazine rings.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. nih.gov These can be broadly categorized as shown in the table below.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is generated that links the calculated descriptors (independent variables) to the biological activity (dependent variable). nih.gov The goal is to find the best-fitting equation that describes this relationship.

Model Validation: The predictive power and robustness of the generated QSAR model must be rigorously validated. This involves internal validation (e.g., cross-validation) and external validation using a test set of compounds that were not used in the model's creation. A statistically significant and predictive model can then be used to estimate the activity of novel, untested analogues of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate. researchgate.net

Table 2: Classes of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Description |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional properties of the molecule. |

| 2D Descriptors | Topological Indices (e.g., Kier & Hall) | Quantify molecular branching, shape, and connectivity. |

| 3D Descriptors | Van der Waals Volume, Surface Area | Describe the three-dimensional properties and shape of the molecule. |

| Physicochemical | LogP, Molar Refractivity | Relate to the molecule's lipophilicity and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov This model then serves as a 3D query for virtual screening, a computational technique to search large databases of compounds for molecules that match the pharmacophore and are therefore likely to be active. mdpi.com

For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, a pharmacophore model could be generated using two main approaches:

Ligand-Based: If a set of known active molecules with similar structures is available, their common chemical features are aligned and abstracted to create a consensus pharmacophore.

Structure-Based: If the 3D structure of the biological target is known, the key interaction points between the target and a bound ligand are analyzed to define the essential pharmacophoric features. mdpi.com

The key pharmacophoric features of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate would likely include a hydrogen bond acceptor (the ester carbonyl oxygen), a hydrogen bond donor (the secondary amine in the piperazine ring), an aromatic ring, and potentially a hydrophobic feature associated with the benzene ring. The fluorine atom could be defined as a halogen bond donor or a hydrophobic feature.

Once a robust pharmacophore model is developed and validated, it is used to screen large chemical libraries, such as the ZINC or ChEMBL databases. nih.gov This virtual screening process rapidly filters millions of compounds, retaining only those that geometrically match the 3D arrangement of the pharmacophore features. The resulting "hit" compounds are then subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. nih.gov

Table 3: Potential Pharmacophoric Features of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Feature Type | Potential Origin in Molecule | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the ester group | Forms hydrogen bonds with donor groups on a target protein. |

| Hydrogen Bond Donor (HBD) | Secondary amine (N-H) of the piperazine ring | Forms hydrogen bonds with acceptor groups on a target protein. |

| Aromatic Ring (AR) | Fluoro-substituted benzene ring | Engages in π-π stacking or hydrophobic interactions. |

| Positive Ionizable (PI) | Protonated piperazine nitrogen | Forms ionic interactions or salt bridges. |

| Hydrophobic Feature (HY) | Benzene ring | Occupies hydrophobic pockets within a binding site. |

Crystal Structure Prediction and Lattice Energy Calculations

Crystal Structure Prediction (CSP) is a computational field that aims to predict the stable crystal packing arrangements (polymorphs) of a molecule based solely on its two-dimensional chemical structure. This is crucial for understanding the solid-state properties of a compound like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, as different polymorphs can have different stabilities, solubilities, and bioavailability.

The methodology for CSP typically involves a multi-step process:

Conformational Analysis: The first step is to identify the likely low-energy conformations of the isolated molecule. For Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, this would involve exploring the rotational freedom around the bonds connecting the rings and the ester group.

Crystal Packing Generation: A large number of trial crystal structures are generated by arranging the low-energy conformers into various possible space groups and unit cell dimensions.

Lattice Energy Minimization: Each of the generated structures is subjected to geometry optimization, where the atomic positions and unit cell parameters are adjusted to minimize the lattice energy. This is typically done using atom-atom force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT).

Ranking and Analysis: The optimized structures are ranked according to their calculated lattice energies. The structures with the lowest energies represent the most plausible polymorphs. These predicted structures provide detailed information about intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the crystal lattice.

Table 4: Hypothetical Predicted Crystal Polymorphs for Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Lattice Energy (kJ/mol) |

| I | P2₁/c | 10.5 | 8.2 | 14.1 | 95.3 | -135.2 |

| II | P-1 | 7.8 | 9.9 | 11.3 | 102.1 | -132.8 |

| III | C2/c | 20.1 | 5.9 | 12.5 | 108.7 | -130.5 |

Note: The data in this table is purely illustrative for methodological demonstration.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.govresearchgate.net By partitioning the crystal electron density into molecular fragments, this technique provides a unique surface for each molecule that encapsulates its interactions with its neighbors. bohrium.com

The Hirshfeld surface is mapped with functions like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This visual representation allows for the immediate identification of key interactions, such as hydrogen bonds.

Building upon this analysis, energy framework calculations compute the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies (electrostatic, polarization, dispersion, and repulsion) are then used to construct graphical frameworks that visualize the energetic architecture of the crystal. This provides a quantitative understanding of the strength and topology of the intermolecular interactions that govern the crystal's stability.

Table 5: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 45.5% | Represents contacts between hydrogen atoms, typically the largest contributor. |

| O···H / H···O | 25.2% | Corresponds to N-H···O and C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | 12.8% | Indicates C-H···π interactions and other van der Waals contacts. |

| F···H / H···F | 8.5% | Highlights interactions involving the fluorine atom. |

| N···H / H···N | 4.1% | Relates to hydrogen bonding involving the piperazine nitrogens. |

| Others | 3.9% | Includes C···C, C···N, and other minor contacts. |

Structure Activity Relationship Sar and Molecular Design Principles for Piperazine Benzoate Scaffolds

Identification of Key Structural Determinants for Molecular Functionality

The molecular functionality of piperazine-benzoate scaffolds is governed by a combination of electronic, steric, and hydrophobic factors contributed by its core components: the benzoate (B1203000) ring, the piperazine (B1678402) moiety, and the ester linkage. The interplay of these features dictates the compound's ability to interact with its biological target.

The piperazine ring is a critical pharmacophoric element found in numerous biologically active compounds. nih.govmdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with target proteins. mdpi.com The conformational flexibility of the piperazine ring, which typically adopts a chair conformation, is also a key determinant of its binding affinity. rsc.orgrsc.org The basicity of the piperazine nitrogens can be modulated by substituents, which in turn affects the compound's pharmacokinetic profile and target engagement. researchgate.net

The ester linkage contributes to the polarity of the molecule and can participate in hydrogen bonding. Its susceptibility to hydrolysis by esterases can be a factor in the compound's metabolic stability and duration of action.

For the specific scaffold of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, the fluorine atom at the 3-position of the benzoate ring is a key structural determinant. Fluorine's high electronegativity can influence the electronic distribution of the aromatic ring, affecting its interaction with the target and potentially enhancing binding affinity. tandfonline.combohrium.com It can also block metabolically labile sites, thereby improving metabolic stability. bohrium.com The relative positions of the fluorine atom and the piperazine ring are crucial for defining the molecule's electrostatic potential and its recognition by the biological target. nih.gov

Systematic Chemical Modifications and Their Impact on Molecular Recognition

Systematic modifications of the piperazine-benzoate scaffold are essential for elucidating the SAR and for optimizing lead compounds. These modifications typically involve altering substituents on the fluoro-benzoate moiety, varying the piperazine ring and its N-substituents, and modifying the ester linkage.

The introduction of a fluorine atom onto the benzoate ring can significantly impact a molecule's biological activity. The position and number of fluorine substituents can modulate properties such as pKa, lipophilicity, and metabolic stability. bohrium.com In many cases, fluorination can lead to enhanced binding affinity due to favorable interactions with the protein target. tandfonline.comresearchgate.netnih.gov For instance, the presence of a fluorine atom can influence the conformation of the molecule, which can be critical for optimal binding. bohrium.com

Studies on related fluoro-substituted aromatic compounds have shown that the electronic effects of fluorine can alter the charge distribution of the ring, thereby influencing electrostatic interactions with the target. nih.gov The substitution of hydrogen with fluorine can also impact the lipophilicity of the compound, which is a key factor in its ability to cross cell membranes. bohrium.com The effect of fluorine on lipophilicity can be complex and context-dependent. bohrium.com

The following table summarizes the general effects of fluorine substitution on molecular properties relevant to drug design.

| Property | Effect of Fluorine Substitution | Reference(s) |

| Metabolic Stability | Often increased by blocking metabolically labile sites. | bohrium.com |

| Binding Affinity | Can be enhanced through favorable interactions with the target protein. | tandfonline.combohrium.com |

| pKa | Can be altered, affecting the ionization state of nearby functional groups. | bohrium.com |

| Lipophilicity | Can be increased or decreased depending on the molecular context. | bohrium.com |

| Conformation | Can influence the preferred molecular conformation. | bohrium.com |

The piperazine moiety is a versatile scaffold that allows for extensive structural modifications at its nitrogen atoms. mdpi.comresearchgate.net The nature of the substituent on the distal nitrogen (N4) of the piperazine ring is a critical determinant of biological activity and selectivity. nih.gov These substituents can range from small alkyl groups to large aromatic or heterocyclic systems. researchgate.netnih.gov

N-Aryl vs. N-Alkyl Substitution: The choice between an N-aryl and an N-alkyl substituent can have a profound impact on the pharmacological profile of a piperazine-containing compound. N-arylpiperazines often exhibit different receptor binding profiles compared to their N-alkyl counterparts. researchgate.netnih.gov The aryl group can engage in specific interactions with the target, such as π-π stacking, that are not possible with a simple alkyl group. mdpi.com The electronic nature of the substituents on the aryl ring can further modulate these interactions. nih.gov

The table below illustrates how different N-substituents on the piperazine ring can influence biological activity in related scaffolds.

| N-Substituent | General Impact on Activity | Reference(s) |

| Small Alkyl (e.g., Methyl) | Often provides a baseline level of activity and good solubility. | researchgate.net |

| Aryl (e.g., Phenyl) | Can introduce specific aromatic interactions, potentially increasing potency and selectivity. | mdpi.com |

| Substituted Aryl | Electronic and steric properties of substituents can fine-tune binding affinity and selectivity. | nih.gov |

| Benzyl (B1604629) | Can provide a combination of hydrophobic and aromatic interactions. | mdpi.com |

| Heterocyclic | Can introduce specific hydrogen bonding or other polar interactions. | nih.gov |

Furthermore, modifications to the piperazine ring itself, such as the introduction of substituents on the carbon atoms, can also influence activity, although this is a less common strategy. mdpi.com

The ester group in the piperazine-benzoate scaffold can be modified to improve metabolic stability and alter the compound's physicochemical properties. A common strategy is the bioisosteric replacement of the ester with an amide. nih.gov Amides are generally more resistant to hydrolysis than esters, which can lead to a longer duration of action. nih.gov

The replacement of an ester with an amide can also change the hydrogen bonding capabilities of the molecule. An amide NH group can act as a hydrogen bond donor, which may lead to new interactions with the biological target. nih.gov However, this modification also increases the polarity of the molecule, which can affect its permeability.

Other bioisosteric replacements for the ester group include heterocycles such as oxadiazoles, which can mimic the geometry and electronic properties of the ester while offering improved metabolic stability. cambridgemedchemconsulting.com

The following table summarizes common bioisosteric replacements for the ester linkage and their potential impact.

| Bioisosteric Replacement | Potential Impact | Reference(s) |

| Amide | Increased metabolic stability, potential for new hydrogen bond donation. | nih.gov |

| Reverse Amide | Altered vector for hydrogen bonding. | nih.gov |

| Oxadiazole | Improved metabolic stability, mimics ester geometry and electronics. | cambridgemedchemconsulting.com |

| Triazole | Resistant to hydrolysis, can participate in hydrogen bonding. | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping is a powerful strategy in drug design that involves replacing the core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. nih.gov This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property.

For piperazine-benzoate scaffolds, scaffold hopping could involve replacing the piperazine ring with other cyclic diamines or different heterocyclic systems that maintain the crucial spatial arrangement of the nitrogen atoms and the N-substituent. blumberginstitute.orgcambridgemedchemconsulting.comenamine.netenamine.net Examples of bioisosteres for the piperazine ring include homopiperazine, diazabicycloalkanes, and various spirocyclic diamines. nih.gov The choice of a suitable bioisostere depends on the specific requirements of the target and the desired physicochemical properties. nih.gov

Bioisosteric replacement is a related concept that involves substituting a functional group or a part of a molecule with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov In the context of the piperazine-benzoate scaffold, this could involve replacing the fluorine atom with other small, electronegative groups or replacing the entire fluoro-benzoate moiety with another aromatic or heteroaromatic system that presents the piperazine substituent in a similar orientation.

Computational Design Approaches in Lead Optimization

Computational methods play an increasingly important role in the lead optimization process for piperazine-benzoate scaffolds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between ligands and their biological targets, thereby guiding the design of more potent and selective analogs. nih.govresearchgate.net

QSAR studies can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of novel, untested compounds, helping to prioritize synthetic efforts. researchgate.net

Molecular docking simulations can predict the preferred binding mode of a ligand within the active site of a target protein. nih.govnih.govunf.edu This information can be used to rationalize observed SAR and to design new analogs with improved interactions with key residues in the binding pocket. For fluoro-substituted compounds, docking studies can help to understand the role of the fluorine atom in binding, such as its involvement in halogen bonds or other non-covalent interactions. researchgate.netnih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, allowing for the assessment of the stability of the binding mode over time and the influence of the ligand on the conformational dynamics of the protein. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to analog design. nih.gov

Rational Design Principles for Novel Piperazine-Containing Benzoates

The rational design of novel piperazine-containing benzoates, including scaffolds like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, is a key strategy in medicinal chemistry to develop compounds with improved potency, selectivity, and pharmacokinetic properties. This process involves the systematic modification of the molecule's structure to understand and optimize its interaction with biological targets. The core structure of these compounds, featuring a benzoate ring linked to a piperazine moiety, offers multiple points for chemical modification, allowing for a detailed exploration of the structure-activity relationship (SAR).

The primary areas for modification in a piperazine-benzoate scaffold are the benzoate ring, the piperazine ring, and the nature of the chemical linkage between them. Key design principles involve altering electronic properties, steric bulk, and hydrogen bonding capabilities at these positions.

Substitution on the Benzoate Ring: The electronic nature and position of substituents on the benzoate ring play a critical role in modulating the biological activity of these compounds. The introduction of electron-withdrawing groups, such as fluorine, or electron-donating groups can significantly influence the molecule's interaction with its target. For instance, in a study of benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors, substitutions on the phenyl ring directly impacted the inhibitory potency. nih.gov

Key research findings indicate that:

Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzoic acid portion can significantly alter activity. For example, in a series of tyrosinase inhibitors, a 3,4-dihydroxy substitution on the phenyl ring resulted in notable activity, whereas a 4-methoxy or 4-hydroxy substitution showed varied effects. nih.gov

Halogenation: The introduction of halogen atoms like chlorine can influence the electronic distribution and binding affinity. A 4-chloro substitution on the benzoyl moiety has been explored in various piperazine-based scaffolds. nih.gov

Fluorine Substitution: The fluorine atom in compounds like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is a critical design element. Its high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein. While specific SAR data for this exact compound is limited in publicly available research, studies on related fluorinated phenylpiperazine derivatives highlight the importance of halogen substitution for inhibitory effects on biological targets like transporters.

Modifications of the Piperazine Moiety: The piperazine ring is a versatile scaffold in drug design, largely due to the presence of two nitrogen atoms (N1 and N4) that can be substituted. mdpi.com

Aromatic and Benzyl Groups: In the context of tyrosinase inhibitors, substitution with a benzyl group at the N4 position of the piperazine was found to be a key interaction for enhancing potency. nih.gov Similarly, a phenyl group at this position also conferred significant inhibitory activity. nih.gov

Alkyl Chains: The length and nature of alkyl chains at the N4 position can be optimized to improve properties like solubility and cell permeability.

The following interactive data table summarizes the structure-activity relationship of a series of benzoyl piperazine amides as tyrosinase inhibitors, which serves as a model for understanding the design principles of piperazine-benzoate scaffolds. nih.gov

| Compound | Benzoic Acid Moiety Substitution | Piperazine N4-Substituent | pIC50 (Monophenolase) |

| 1a | 3,4-dihydroxy | Benzyl | 3.93 |

| 1c | 4-methoxy | Benzyl | 3.49 |

| 1d | 4-hydroxy | Benzyl | 3.73 |

| 1e | 4-chloro | Benzyl | 3.51 |

| 2c | 4-methoxy | Phenyl | 4.14 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Ester vs. Amide Linkage: While the provided data is for piperazine amides, the principles can be extrapolated to esters like Methyl 3-fluoro-4-(piperazin-1-yl)benzoate. The choice between an ester and an amide linkage affects the molecule's chemical stability, hydrogen bonding capacity, and metabolic profile. Esters are generally more susceptible to hydrolysis by esterases in the body, which can be a consideration in prodrug design.

Methyl 3 Fluoro 4 Piperazin 1 Yl Benzoate As a Strategic Intermediate in Complex Chemical Synthesis

Precursor in Active Pharmaceutical Ingredient (API) Manufacturing and Development

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate serves as a critical starting material in the manufacturing of various Active Pharmaceutical Ingredients (APIs). pharmanoble.com Its structural framework, containing the fluorophenyl-piperazine core, is a common feature in numerous modern therapeutic agents, especially in the class of kinase inhibitors used in oncology. ed.ac.uk Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. googleapis.com

The synthesis of these complex APIs often involves coupling the piperazine (B1678402) nitrogen of the intermediate with other heterocyclic systems. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which then acts as a handle for amide bond formation, a common linkage in drug molecules. The fluorine substitution can enhance metabolic stability and binding affinity of the final API to its target protein.

Several patents in the field of kinase inhibitors describe synthetic routes that utilize intermediates structurally analogous to Methyl 3-fluoro-4-(piperazin-1-yl)benzoate, highlighting its importance in this therapeutic area. googleapis.commedchemica.com

Table 1: Representative APIs and Drug Candidates Featuring the Fluorophenyl-piperazine Moiety This table showcases examples of complex molecules where a similar core structure is found, illustrating the relevance of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate as a precursor.

| API/Drug Candidate | Therapeutic Class | Structural Relevance |

| Lapatinib | Kinase Inhibitor | Contains a fluorobenzyl group attached to a heterocyclic system, demonstrating the utility of the fluorophenyl motif. |

| Posaconazole | Antifungal Agent | Features a fluoro-phenyl-piperazine-like core structure, indicating the broad applicability of this scaffold. |

| Various PI3K/mTOR Inhibitors | Kinase Inhibitors | Many investigational drugs in this class utilize a substituted piperazine linked to an aromatic system. medchemica.com |

| Glycine Transporter-1 (GlyT-1) Inhibitors | CNS Agents | Research in this area has produced potent inhibitors based on N-substituted piperazine scaffolds. researchgate.net |

Building Block in Multi-Step Organic Synthesis for Diverse Chemical Entities

The utility of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate extends beyond API synthesis into its role as a versatile building block in multi-step organic synthesis. nih.gov Its molecular structure contains three distinct functional regions that can be selectively modified: the secondary amine of the piperazine ring, the methyl ester, and the aromatic ring. This allows chemists to use it as a scaffold to build a wide range of more complex molecules. umontreal.ca

The secondary amine of the piperazine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, N-arylation, and sulfonylation. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide. These transformations allow for the introduction of diverse functional groups and the extension of the molecular structure. This step-wise and controlled modification is the foundation of multi-step synthesis, enabling the creation of novel chemical entities for various applications. beilstein-journals.org

Table 2: Potential Synthetic Transformations of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group |

| Piperazine N-H | N-Acylation | Acetyl Chloride | N-Acetylpiperazine |

| N-Sulfonylation | Tosyl Chloride | N-Tosylpiperazine | |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-Benzylpiperazine | |

| Michael Addition | Methyl Acrylate | N-Propionate Ester | |

| Methyl Ester | Hydrolysis (Saponification) | Sodium Hydroxide (B78521) | Carboxylic Acid |

| Amidation | Ammonia / Amine | Carboxamide | |

| Reduction | Lithium Aluminum Hydride | Primary Alcohol | |

| Grignard Reaction | Phenylmagnesium Bromide | Tertiary Alcohol |

Utilization in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is a valuable tool for constructing advanced heterocyclic systems. The pre-existing piperazine ring can be incorporated as a substructure into larger, more complex ring systems.

For instance, the secondary amine of the piperazine can react with reagents containing two electrophilic sites to form new fused rings. This approach can lead to the synthesis of polycyclic structures with defined three-dimensional shapes, which are of great interest in drug design. Furthermore, the functional groups on the benzoate (B1203000) portion of the molecule can be transformed and used to build adjacent heterocyclic rings. For example, conversion of the methyl ester to a hydrazide, followed by reaction with a dicarbonyl compound, can lead to the formation of pyridazine (B1198779) or other nitrogen-containing heterocycles. The synthesis of complex structures like benzoxazoles and benzothiazoles often relies on building blocks that can undergo cyclization reactions, a role for which derivatives of the title compound are well-suited. nih.goviajpr.comresearchgate.net

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. escholarship.org This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new drug leads. Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is an ideal starting scaffold for combinatorial library synthesis due to the reactivity of its piperazine moiety.

The core scaffold can be reacted in parallel with a diverse set of chemical building blocks. By reacting the piperazine's secondary amine with a collection of different acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), a library of N-substituted derivatives can be generated efficiently. Each member of the library retains the core Methyl 3-fluoro-4-benzoate structure but possesses a unique group attached to the piperazine ring. This systematic variation allows researchers to explore the structure-activity relationship (SAR) and identify which chemical features lead to the desired biological activity. umontreal.ca

Table 3: Exemplar Scheme for a Combinatorial Library Synthesis This table illustrates how a diverse library can be generated from the common intermediate.

| Common Intermediate | Building Block (R-X) | Reaction Type | Library Member Structure |

| Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | R¹ -COCl (various acyl chlorides) | N-Acylation | Methyl 3-fluoro-4-(4-acylpiperazin-1-yl)benzoate |

| Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | R² -SO₂Cl (various sulfonyl chlorides) | N-Sulfonylation | Methyl 3-fluoro-4-(4-sulfonylpiperazin-1-yl)benzoate |